molecular formula C10H19NO2 B6428503 4-[(oxan-4-yl)methyl]morpholine CAS No. 1862794-30-6

4-[(oxan-4-yl)methyl]morpholine

Cat. No.: B6428503
CAS No.: 1862794-30-6
M. Wt: 185.26 g/mol
InChI Key: KWYLXUUFGSNETM-UHFFFAOYSA-N
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Description

4-[(Oxan-4-yl)methyl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring with one oxygen and one nitrogen atom) substituted at the 4-position with a tetrahydropyran (oxan-4-yl)methyl group. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the oxygen-rich tetrahydropyran moiety, which may enhance solubility in organic solvents while limiting water solubility .

Applications of this compound remain speculative but may align with broader uses of morpholine derivatives in pharmaceuticals, agrochemicals, or as synthetic intermediates .

Properties

IUPAC Name

4-(oxan-4-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-5-12-6-2-10(1)9-11-3-7-13-8-4-11/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWYLXUUFGSNETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(oxan-4-yl)methyl]morpholine typically involves the reaction of morpholine with oxan-4-ylmethyl halides under basic conditions. A common method includes:

    Starting Materials: Morpholine and oxan-4-ylmethyl chloride.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Procedure: The morpholine is dissolved in the solvent, and the base is added to deprotonate the nitrogen atom. The oxan-4-ylmethyl chloride is then added dropwise, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, often involving automated control systems to monitor and adjust parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 4-[(Oxan-4-yl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced morpholine derivatives.

    Substitution: Alkylated or sulfonated morpholine derivatives.

Scientific Research Applications

4-[(Oxan-4-yl)methyl]morpholine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a scaffold in drug design.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(oxan-4-yl)methyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s morpholine ring can engage in hydrogen bonding and electrostatic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-[(oxan-4-yl)methyl]morpholine with key analogs:

Compound Name Substituent Molecular Weight (g/mol) Solubility Profile Key Structural Features
This compound Oxan-4-ylmethyl 200.28 (calculated) Likely soluble in ethanol, methanol; low water solubility Oxygen-rich tetrahydropyran group
4-(4-Nitrophenyl)morpholine 4-Nitrophenyl 224.23 Poor water solubility; soluble in dichloromethane Electron-withdrawing nitro group
4-(Sulfonylphenyl)morpholine Sulfonylphenyl ~280–300 (varies) Solubility depends on substituent; purified via flash chromatography Polar sulfonyl group
4-(7-Bromobenzo-thiadiazolyl)morpholine Bromobenzo-thiadiazolyl 313.19 Soluble in DMSO, ethanol Bromine and thiadiazole moieties

Key Observations :

  • Solubility: Similar to other morpholine derivatives, this compound is expected to exhibit better solubility in polar organic solvents (e.g., ethanol, DMSO) than in water, a trend observed in analogs like 4-((5-decylthio-triazolyl)methyl)morpholine .

Stability and Handling

  • Stability : Morpholine derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) may exhibit higher thermal stability but lower hydrolytic resistance compared to alkyl-substituted analogs like this compound .
  • Storage : Recommendations for similar compounds suggest inert atmospheres and low temperatures to prevent oxidation or decomposition .

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